Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-16-8(15)4-6-3-7(14)13-9(12-6)10-5-11-13/h3,5H,2,4H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVRNEDKWIRMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N2C(=N1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406706 | |
| Record name | STK850017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-98-2 | |
| Record name | STK850017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate Derivatives
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (55 ) reacts with ethyl isothiocyanate to form 6-benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (56 ) via nucleophilic addition and cyclization. Subsequent alkylation with methyl iodide yields the methylsulfanyl derivative (57 ), which undergoes alcoholysis with sodium methoxide to produce 6-benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (58 ). While this method demonstrates modularity, the multistep process reduces overall yield (typically 40–60%) and requires stringent purification.
Cyclization via Carbon Disulfide-Mediated Thione Formation
Interaction of 2-(1H-benzimidazol-2-yl)ethan-1-amine (59 ) with carbon disulfide under basic conditions generates 3,4-dihydrobenzo[4,imidazo[1,2-c]pyrimidine-1(2H)-thione (60 ). S-methylation with methyl iodide forms 61 , which reacts with acetic or benzoic acid hydrazides to yield tetracyclic compounds (62 ) alongside hydrazide byproducts (63 ). This route highlights the versatility of sulfur-containing intermediates but faces challenges in regioselectivity and byproduct formation.
Multicomponent One-Pot Synthesis Strategies
Multicomponent reactions (MCRs) offer efficient access to triazolopyrimidine derivatives by combining three or more reactants in a single step.
Three-Component Reactions with 5-Amino-1-Phenyl-1H-1,2,4-Triazoles
A one-pot synthesis oftriazolo[4,3-a]pyrimidines involves 5-amino-1-phenyl-1H-1,2,4-triazole (1a–b ), aromatic aldehydes (2a–g ), and ethyl acetoacetate (3 ) catalyzed by acidic ionic liquids (e.g., APTS) in refluxing ethanol. The reaction proceeds via a Knoevenagel condensation between 3 and aldehyde 2 , followed by a Michael addition of 1 to the arylidene intermediate. Intramolecular cyclization and dehydration yield ethyl multisubstituted-1,5-dihydro-triazolo[4,3-a]pyrimidine-6-carboxylates (4a–n ) with yields up to 92%.
Optimized Reaction Conditions:
Amino Acid-Coupled Triazolopyrimidine Synthesis
Reaction of 2-(3-amino-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-4(5H)-yl)propanoic acid derivatives (1a–d ) with 4-chlorobenzaldehyde and malononitrile/ethyl cyanoacetate under green conditions (lemon juice, water-ethanol) producestriazolo[1,5-a]pyrimidines (8a–d , 9a–d ) in 85–90% yields. Lemon juice acts as a bifunctional catalyst, protonating carbonyl groups and facilitating imine formation.
Green Chemistry Approaches
Lemon Juice-Catalyzed Reactions
The use of lemon juice (pH ≈ 2.3) as a natural catalyst in water-ethanol (8:2) enables the synthesis of 2-(1,2-dihydro-triazolo[1,5-a]pyrimidin-3(5H)-yl)propanoic acid derivatives (2a–d , 3a–d ) at ambient temperature. This method eliminates toxic solvents and reduces energy consumption, achieving yields comparable to conventional acids (80–88%).
Acid-Functionalized Ionic Liquids
Low-viscosity ionic liquids with acidic moieties (e.g., sulfonic acid groups) serve as recyclable catalysts for MCRs. These solvents enhance reaction rates by stabilizing transition states and improving reactant solubility, yielding triazolopyrimidines in >90% purity after simple filtration.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Knoevenagel-Michael-Addition-Cyclization Pathway
The three-component reaction begins with Knoevenagel condensation between ethyl acetoacetate (3 ) and aldehyde (2 ), forming an arylidene intermediate. A Michael addition of 5-amino-1-phenyl-1H-1,2,4-triazole (1 ) follows, with subsequent intramolecular cyclization and dehydration yielding the triazolopyrimidine core.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolopyrimidine core facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. Key examples include:
For instance, reaction with 3-amino-1,2,4-triazole under basic conditions leads to Michael addition intermediates, followed by cyclization to form fused heterocycles .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions due to its triazole ring’s dipolarophilic character:
| Dipole Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrile oxides | Toluene, 110°C | Isoxazoline-fused triazolopyrimidines | 65–78% | |
| Azides | Cu(I) catalysis, RT | Triazolo-triazolopyrimidine hybrids | 72% |
These reactions are critical for expanding the compound’s heterocyclic framework in drug discovery .
Condensation Reactions
The keto group at position 7 and the ester side chain enable condensation with carbonyl-active reagents:
A notable example is the Knoevenagel condensation with 4-chlorobenzaldehyde, forming intermediates for antimicrobial agents .
Oxidation and Reduction
The 7-oxo group and ester functionality undergo redox transformations:
| Reaction Type | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Oxidation of ester | KMnO<sub>4</sub>, H<sub>2</sub>O | Carboxylic acid derivative | Enhanced water solubility | |
| Reduction of keto group | NaBH<sub>4</sub>, MeOH | 7-Hydroxy analog | Bioactivity modulation |
Hydrolysis and Functionalization
The ethyl acetate moiety undergoes hydrolysis and subsequent derivatization:
| Process | Conditions | Product | Utility | Reference |
|---|---|---|---|---|
| Ester hydrolysis | NaOH, H<sub>2</sub>O/EtOH | Carboxylic acid | Precursor for amides | |
| Amide formation | EDCl, HOBt, DIPEA | Pyridyl-acetamide conjugates | Pharmacological probes |
For example, coupling with 2-aminopyridine yields 2-(7-oxo-1,7-dihydro- triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide, a candidate for enzyme inhibition studies .
Comparative Reactivity with Analogues
A structural comparison highlights reactivity differences:
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate has demonstrated significant antibacterial and antifungal properties. Research indicates its effectiveness against various pathogens:
- Bacterial Inhibition : Studies have shown that this compound effectively inhibits strains such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : It has also been tested against phytopathogenic fungi like Fusarium oxysporum, showing notable antifungal activity.
Anticancer Potential
Recent investigations highlight the compound's potential as an anticancer agent . In vitro studies have shown that derivatives of triazolopyrimidine compounds can inhibit the proliferation of cancer cells:
- Mechanism of Action : The compound may act as an mTOR inhibitor. For instance, related compounds have exhibited IC50 values in the micromolar range against various cancer cell lines.
| Activity Type | Target Pathogen/Cell Line | IC50 Value (µM) |
|---|---|---|
| Antibacterial | Escherichia coli | Not specified |
| Antifungal | Fusarium oxysporum | Not specified |
| Anticancer (mTOR) | Various Cancer Cell Lines | ~7.1 nM |
Agricultural Applications
The compound's antimicrobial properties extend to agricultural applications where it can be utilized as a pesticide or fungicide. Its effectiveness against plant pathogens can help in developing safer and more efficient agricultural practices.
Case Study: Efficacy Against Plant Pathogens
In a controlled study assessing the efficacy of this compound on crop diseases:
- Tested Crops : Tomato plants infected with Fusarium oxysporum.
- Results : The application of the compound resulted in a significant reduction in disease symptoms compared to untreated controls.
Mechanism of Action
The mechanism of action of ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to the disruption of cellular processes in target organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Triazolo-Pyrimidine Core
Position 5 Modifications
- Ethyl 5-Amino-7-(4-Phenyl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate Substituents: Amino group at position 5, phenyl at position 6. This compound was synthesized using 4,4'-trimethylenedipiperidine as an additive, highlighting improved eco-friendly synthesis protocols compared to traditional methods .
- Ethyl 5-Methyl-7-Phenyl-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate Substituents: Methyl at position 5, phenyl at position 7. This derivative has a molecular weight of 284.32 g/mol and is cataloged under CAS 329795-91-7 .
Position 7 Modifications
- Methyl (7-Oxo-2-Phenyl-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidin-5-yl)Acetate
Functional Group Variations
Ester Group Modifications
- Ethyl vs. For example, Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS 52798-84-2) has a molecular formula of C₉H₁₀N₄O₂, while its methyl counterpart would have a shorter alkyl chain .
Amino vs. Oxo Groups
- Ethyl 2-(2-Amino-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-yl)Acetate Substituents: Amino at position 2, methyl at position 4. Impact: The amino group facilitates hydrogen bonding, as evidenced by its intermolecular N–H···N interactions in crystallographic studies. This compound demonstrated antiviral activity in preliminary research .
Ring System Variations
Fused Pyrazolo-Triazolo-Pyrimidine Derivatives
- Ethyl (1,3-Diphenyl-1H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidin-5-yl)Acetate
Tetrahydro-Triazolo-Pyrimidine Derivatives
- Ethyl 7-Chloromethyl-5-(2-Chlorophenyl)-7-Hydroxy-4,5,6,7-Tetrahydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate Substituents: Chlorine atoms at position 5 and 7. The tetrahydro ring reduces aromaticity, possibly altering target selectivity .
Biological Activity
Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a heterocyclic compound within the triazolopyrimidine class that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Overview of the Compound
This compound is characterized by a unique structure that includes a triazole ring fused to a pyrimidine ring. The compound's molecular formula is . Its synthesis typically involves the cyclization of 5-amino-1,2,4-triazole with ethyl acetoacetate under reflux conditions in solvents like ethanol or acetic acid .
Biological Activity
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have shown its effectiveness against various phytopathogenic bacteria and fungi . For instance, it has been tested against strains such as Escherichia coli and Fusarium oxysporum, demonstrating notable inhibition.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that derivatives of triazolopyrimidine compounds can inhibit cancer cell proliferation effectively. For example, related compounds with similar structural motifs have shown IC50 values in the micromolar range against several cancer cell lines .
In one study focusing on mTOR inhibitors, a compound structurally similar to this compound exhibited an IC50 value of 7.1 nM against mTOR with significant selectivity over PI3Kα . This suggests that the compound may also play a role in inhibiting critical pathways involved in cancer progression.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites and blocking substrate access. This mechanism is crucial in its antibacterial and anticancer activities.
- Cellular Pathway Disruption : Its structural attributes allow it to interfere with various biological pathways that are pivotal for cell survival and proliferation .
Comparative Analysis
To understand the unique properties of this compound better, it can be compared with other triazolopyrimidine derivatives:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl 1,7-dihydro-2-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Similar core structure | Moderate antibacterial | Varies |
| 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivatives | Different fused ring system | Anticancer potential | Higher than triazolopyrimidines |
The unique substitution pattern of this compound enhances its solubility and biological activity compared to other derivatives .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antibacterial Activity : A study demonstrated that ethyl 2-(7-oxo...) exhibited substantial inhibition against Fusarium oxysporum, suggesting its potential as an agricultural bactericide .
- Anticancer Research : In vitro assays revealed that derivatives showed promising cytotoxicity against MCF-7 breast cancer cell lines with IC50 values ranging from 14.5 µM to 19.4 µM compared to doxorubicin .
Q & A
Basic: What are the established synthetic routes for Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate?
Methodological Answer:
The compound is typically synthesized via a one-pot cyclocondensation reaction. A common protocol involves reacting 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methylpyran-2-one in ethanol under reflux for 12 hours. The reaction proceeds via nucleophilic attack and cyclization, followed by esterification. After solvent evaporation, recrystallization from ethanol yields the product. Structural confirmation is achieved using NMR, IR spectroscopy, and X-ray crystallography . For regioselective synthesis, reaction conditions (e.g., ionic vs. acidic media) can be tuned to favor specific regioisomers (see Advanced FAQ 4) .
Basic: How is the crystal structure of this compound determined and refined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system, with hydrogen-bonded ribbons along the a-axis formed via amino-group interactions. SHELX software (e.g., SHELXL) is used for refinement, employing riding models for carbon-bound H-atoms and restrained refinement for amino H-atoms. The planar fused-ring system and bond angles (e.g., methylene unit at 111.33°) are validated using difference Fourier maps .
Basic: What pharmacological activities are associated with this compound?
Methodological Answer:
Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit antibacterial and antiviral properties. For example, analogs with substituted phenyl groups have shown inhibitory activity against Enterococcus faecium (MIC values ≤ 8 µg/mL). Bioactivity studies involve in vitro assays (e.g., broth microdilution) and structural optimization (e.g., introducing sulfanyl or carboxamide groups) . Adenosine A2A receptor antagonism is also explored for neuroprotection, with triazolo-pyrimidine scaffolds demonstrating high binding affinity .
Advanced: How can regioselectivity be controlled during synthesis?
Methodological Answer:
Regioselectivity depends on reaction conditions and substituent effects. For example:
- Liquid ionic conditions favor the formation of 2-amino-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Product 9).
- Acidic conditions yield dihydro analogs like ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Product 10).
| Condition | Reactants | Major Product Regioisomer | Key Feature |
|---|---|---|---|
| Liquid ionic | 3,5-Diaminotriazole, benzaldehyde, ethyl 3-oxobutanoate | 2-Amino-7-methyl-5-phenyl derivative | Fully aromatic core |
| Acidic | Same | 4,7-Dihydro derivative | Partially saturated ring |
Adjusting solvent polarity and catalyst type further modulates selectivity .
Advanced: How should researchers design bioactivity studies for this compound?
Methodological Answer:
Target Selection: Prioritize targets based on structural analogs (e.g., adenosine A2A for neuroprotection or bacterial enzymes for antimicrobial activity) .
Structural Modification: Introduce substituents (e.g., sulfanyl, carboxamide) to enhance binding or solubility.
Assay Design:
- For antibacterial testing: Use standardized MIC/MBC assays against Gram-positive pathogens.
- For receptor antagonism: Perform radioligand binding assays (e.g., using [³H]ZM241385 for A2A receptors).
Data Validation: Cross-validate results with computational docking (e.g., AutoDock Vina) to correlate activity with binding modes .
Advanced: How to resolve contradictions in synthetic yields or regioselectivity?
Methodological Answer:
Contradictions often arise from subtle variations in reaction parameters:
- Temperature: Higher temperatures (>80°C) may promote side reactions (e.g., ester hydrolysis).
- Solvent: Ethanol vs. ionic liquids affects cyclization efficiency and solubility of intermediates.
- Catalyst: Acidic vs. basic catalysts alter protonation states of reactants, influencing reaction pathways.
Case Study: In one protocol, switching from ethanol to a 1-butyl-3-methylimidazolium ionic liquid increased regioselectivity for Product 9 from 60% to 85% . Always replicate conditions with precise stoichiometric control and characterize intermediates via LC-MS or TLC.
Advanced: How does hydrogen bonding influence the compound’s solid-state properties?
Methodological Answer:
The amino group forms intermolecular N–H···N hydrogen bonds with adjacent triazole rings, creating a ribbon-like structure along the a-axis. This network stabilizes the crystal lattice, as confirmed by SC-XRD. The hydrogen-bonding angle (N–H···N ≈ 160°) and distance (2.8–3.0 Å) are critical for packing efficiency. Such interactions also impact solubility and melting behavior, which are relevant for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
